molecular formula C12H17FN2O B13534145 1-(4-Fluoro-2-methoxybenzyl)piperazine

1-(4-Fluoro-2-methoxybenzyl)piperazine

Cat. No.: B13534145
M. Wt: 224.27 g/mol
InChI Key: AEPZSVMASFCGBF-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a benzyl group substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position, attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methoxybenzyl)piperazine typically involves the reaction of 4-fluoro-2-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-2-methoxybenzyl)piperazine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-2-methoxybenzyl)piperazine is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-[(4-fluoro-2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2O/c1-16-12-8-11(13)3-2-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

AEPZSVMASFCGBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)CN2CCNCC2

Origin of Product

United States

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